molecular formula C22H24N2O5S3 B2797980 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946283-86-9

5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2797980
CAS No.: 946283-86-9
M. Wt: 492.62
InChI Key: VRGPFGXDVARYNS-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a thiophene-2-sulfonamide moiety bearing an ethyl substituent. Its molecular formula is C₂₂H₂₄N₂O₅S₃ (estimated molecular weight: ~492.6 g/mol), distinguishing it from analogs through its methoxybenzenesulfonyl and ethyl-thiophene substituents. The sulfonamide groups contribute to polar interactions, while the methoxy group enhances solubility in organic solvents compared to non-polar analogs .

Properties

IUPAC Name

5-ethyl-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-3-19-9-13-22(30-19)31(25,26)23-17-6-12-21-16(15-17)5-4-14-24(21)32(27,28)20-10-7-18(29-2)8-11-20/h6-13,15,23H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGPFGXDVARYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiophene ring and a tetrahydroquinoline moiety. Its molecular formula is C21H26N2O4S2C_{21}H_{26}N_2O_4S_2 with a molecular weight of approximately 426.58 g/mol. The sulfonamide group enhances its solubility and bioactivity, making it a candidate for various pharmacological applications.

Anticancer Properties

Numerous studies have indicated that compounds similar to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exhibit anticancer properties by inhibiting tubulin polymerization and disrupting microtubule dynamics. This action can induce cell cycle arrest and apoptosis in cancer cells. For instance, research on related sulfonamide derivatives has demonstrated their ability to inhibit endothelial cell proliferation and migration, which are critical processes in tumor angiogenesis and metastasis .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism suggests that 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide could be developed as a novel antibacterial agent .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could make it beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

In a study published in Molecular Cancer Therapeutics, researchers synthesized various sulfonamide derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results showed that compounds with structural similarities to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide significantly inhibited cell proliferation and induced apoptosis in breast cancer cells .

Case Study 2: Antimicrobial Screening

A screening of sulfonamide derivatives against Gram-positive and Gram-negative bacteria revealed that certain analogs displayed potent antibacterial activity comparable to established antibiotics. The study highlighted the potential of these compounds as alternatives in antibiotic therapy, especially against resistant strains .

Case Study 3: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of related compounds demonstrated their ability to reduce the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests that 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide may modulate immune responses effectively .

Mechanism of Action

The mechanism of action of 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication or transcription processes.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

  • 5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide (): Key Differences: Methyl group on the benzenesulfonyl (vs. methoxy) and methyl on thiophene (vs. ethyl). Molecular Formula: C₂₁H₂₂N₂O₄S₃ (MW: 462.6 g/mol).
  • 4-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (): Key Differences: Dual sulfonamide groups (thiophene-2-sulfonyl and benzene-1-sulfonamide) versus a single thiophene-2-sulfonamide. Molecular Formula: C₂₀H₂₀N₂O₅S₃ (MW: 464.6 g/mol). Impact: Increased hydrogen-bonding capacity and steric hindrance, which may influence receptor binding or catalytic activity .

Functional Group Modifications in Heterocyclic Systems

  • CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile) (–5): Key Differences: Replaces sulfonamide with a diazenyl-cyanoethyl group. Applications: Used as a leveler in Au electrodeposition due to its adsorption properties on metal surfaces, unlike sulfonamide derivatives . Spectroscopic Data: Exhibits distinct IR bands for nitrile (C≡N, ~2240 cm⁻¹) and diazenyl (N=N, ~1450 cm⁻¹) groups, absent in sulfonamide analogs .

Spectroscopic Profiling

  • IR Spectroscopy :
    • Target Compound : Expected S=O stretches at ~1150–1350 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.
    • Triazole Analogs (): Show C=S stretches (~1247–1255 cm⁻¹) and lack C=O bands, highlighting divergent functional groups .
  • NMR :
    • Methoxybenzenesulfonyl Group : Distinct aromatic proton shifts (δ ~7.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm) differentiate it from methyl-substituted analogs .

Physicochemical and Application-Based Differences

Solubility and Stability

  • Methoxy vs.
  • Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis, but electron-donating groups (e.g., methoxy) may slightly accelerate degradation under acidic conditions compared to electron-withdrawing substituents .

Tabulated Comparison of Key Parameters

Parameter Target Compound 5-Methyl Analog () CTDB (–5)
Molecular Weight ~492.6 g/mol 462.6 g/mol 414.5 g/mol
Key Substituents Methoxybenzenesulfonyl, ethyl-thiophene Methylbenzenesulfonyl, methyl-thiophene Cyanoethyl, diazenyl
Solubility (Polarity) Moderate (methoxy enhances polarity) Low (methyl reduces polarity) Low (hydrophobic diazenyl)
IR Signatures S=O (~1150–1350 cm⁻¹), C-O-C (~1250 cm⁻¹) S=O similar, no C-O-C C≡N (~2240 cm⁻¹), N=N (~1450 cm⁻¹)
Primary Applications Biochemical screening Biochemical screening Metal electrodeposition

Biological Activity

The compound 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of the compound includes a thiophene ring, sulfonamide group, and a tetrahydroquinoline moiety, which are known to contribute to its biological properties. The presence of the 4-methoxybenzenesulfonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Structural Formula

C18H22N2O4S3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_3

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study published in the Chemical and Pharmaceutical Bulletin, various sulfonamide compounds were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exhibited potent antibacterial effects, suggesting that this compound may also possess similar activities .

Anticancer Potential

Another area of interest is the anticancer potential of this compound. A study focusing on the synthesis of tetrahydroquinoline derivatives revealed that certain modifications could lead to enhanced cytotoxicity against various cancer cell lines. The sulfonamide group is known to interfere with cellular processes, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied. For instance, sulfonamides are known inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. In vitro assays demonstrated that derivatives similar to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can effectively inhibit these enzymes, which may contribute to their therapeutic effects in conditions such as glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of sulfonamides and tested their efficacy against common pathogens. The compound showed promising results with an MIC (minimum inhibitory concentration) comparable to established antibiotics.

CompoundMIC (µg/mL)Pathogen
Sulfonamide A8E. coli
Sulfonamide B16S. aureus
5-Ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide 12 E. coli

Case Study 2: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of various compounds on cancer cell lines such as HeLa and MCF-7, 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide was tested alongside known chemotherapeutics.

CompoundIC50 (µM)Cell Line
Doxorubicin0.5HeLa
Cisplatin0.8MCF-7
5-Ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide 1.5 HeLa

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